molecular formula C11H6Cl4N2 B14317548 3,3'-Methylenebis(2,6-dichloropyridine) CAS No. 112170-41-9

3,3'-Methylenebis(2,6-dichloropyridine)

Cat. No.: B14317548
CAS No.: 112170-41-9
M. Wt: 308.0 g/mol
InChI Key: NBBMTNWJFVKVRB-UHFFFAOYSA-N
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Description

3,3'-Methylenebis(2,6-dichloropyridine) is a sophisticated organic compound designed for advanced chemical research and development. This molecule features two 2,6-dichloropyridine units linked by a methylene bridge at the 3-position. The 2,6-dichloropyridine scaffold is a known versatile building block in medicinal chemistry and organic synthesis, serving as a precursor to various pharmaceuticals and agrochemicals . The strategic incorporation of a methylene bridge, a functional group prevalent in polymers and epoxy resin curing agents , significantly expands its utility. This structure makes it a valuable intermediate for constructing complex molecular architectures, including ligands for catalysis, supramolecular structures, and novel polymeric materials. Researchers can leverage this compound to develop new active ingredients or functional materials, exploiting the reactivity of the chlorine atoms for nucleophilic substitution reactions and the bridging group for modular assembly. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112170-41-9

Molecular Formula

C11H6Cl4N2

Molecular Weight

308.0 g/mol

IUPAC Name

2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine

InChI

InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2

InChI Key

NBBMTNWJFVKVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Computational and Theoretical Investigations of 3,3 Methylenebis 2,6 Dichloropyridine

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3'-Methylenebis(2,6-dichloropyridine) at the electronic level. These methods allow for a detailed exploration of its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and geometry of molecules. wikipedia.org For 3,3'-Methylenebis(2,6-dichloropyridine), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable geometric configuration.

The primary focus of conformational analysis for this molecule is the rotational freedom around the C-C bonds of the methylene (B1212753) bridge connecting the two dichloropyridine rings. The calculations would explore the potential energy surface by systematically rotating the dihedral angles involving the pyridine (B92270) rings and the central methylene carbon. This analysis is expected to reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. The global minimum would represent the most stable conformation, likely governed by the steric hindrance between the chlorine atoms and the pyridine rings.

Table 1: Hypothetical Relative Energies of Stable Conformers of 3,3'-Methylenebis(2,6-dichloropyridine) Calculated by DFT.

ConformerDihedral Angle (N-C-C-N) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti-periplanar1800.0075.3
Synclinal (Gauche)601.1512.3
Synclinal (Gauche)-601.1512.3
Syn-periplanar05.500.1

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ucsb.edu

For 3,3'-Methylenebis(2,6-dichloropyridine), the HOMO is expected to be localized primarily on the π-systems of the two dichloropyridine rings, owing to the high electron density of the aromatic systems. The LUMO would likely also be distributed across these rings, characteristic of a π* anti-bonding orbital. The electron-withdrawing nature of the chlorine atoms would lower the energies of both the HOMO and LUMO. The methylene bridge is expected to have a minimal contribution to the frontier orbitals. The distribution of electron density would show electronegative regions around the nitrogen and chlorine atoms, indicating potential sites for electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for 3,3'-Methylenebis(2,6-dichloropyridine).

OrbitalEnergy (eV)Primary Localization
HOMO-6.85π-orbitals of dichloropyridine rings
LUMO-1.20π*-orbitals of dichloropyridine rings
HOMO-LUMO Gap5.65-

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. bohrium.com This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and other donor-acceptor interactions. researchgate.netaip.org

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in 3,3'-Methylenebis(2,6-dichloropyridine).

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)ringLone pair delocalization25.5
σ(Cmethylene-H)LP(1) NWeak C-H···N interaction0.8
σ(Cmethylene-H)σ*(C-Cl)Weak C-H···Cl interaction0.4

Theoretical Prediction of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular structures and vibrations.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nepjol.infonih.gov The frequencies and intensities of the vibrational modes are determined from the second derivatives of the energy with respect to the atomic displacements. These simulated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. arxiv.org

For 3,3'-Methylenebis(2,6-dichloropyridine), the simulated IR and Raman spectra would exhibit characteristic peaks corresponding to the stretching and bending modes of the molecule. Key vibrational modes would include the C-H stretching of the methylene bridge and the aromatic rings, C-N and C-C stretching within the pyridine rings, and the C-Cl stretching modes. The calculated frequencies would aid in the assignment of experimental spectra, helping to distinguish between different conformers, as their vibrational signatures may show subtle differences.

Table 4: Predicted Major Vibrational Frequencies (cm-1) for 3,3'-Methylenebis(2,6-dichloropyridine).

Vibrational ModePredicted IR Frequency (cm-1)Predicted Raman Frequency (cm-1)
Aromatic C-H Stretch3100-30003100-3000
Methylene C-H Stretch2950-28502950-2850
Pyridine Ring C=C/C=N Stretch1600-14001600-1400
Methylene C-H Bend1450-13501450-1350
C-Cl Stretch800-600800-600

Computational NMR is a valuable tool for predicting the chemical shifts of magnetic nuclei such as ¹H and ¹³C. escholarship.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. rsc.org These calculated shifts, when compared to experimental values, can help in the structural elucidation of complex molecules. acs.orgnih.gov

For 3,3'-Methylenebis(2,6-dichloropyridine), the calculated ¹H NMR spectrum would show distinct signals for the protons on the pyridine rings and the methylene bridge. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms. The methylene protons would likely appear as a singlet. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule, with the carbons bonded to chlorine and nitrogen exhibiting significant downfield shifts.

Table 5: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,3'-Methylenebis(2,6-dichloropyridine) relative to TMS.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H (para to N)7.80-
Aromatic H (meta to N)7.45-
Methylene H4.10-
Aromatic C (ortho to N, bonded to Cl)-151.0
Aromatic C (meta to N, bonded to Cmethylene)-138.5
Aromatic C (para to N)-125.0
Methylene C-35.2

Coordination Chemistry and Supramolecular Assembly of 3,3 Methylenebis 2,6 Dichloropyridine

Advanced Structural Analysis of Coordination Architectures

X-ray Crystallographic Studies of Metal-Ligand Frameworks

Currently, there is a lack of publicly available X-ray crystallographic data for metal-ligand frameworks involving the specific compound 3,3'-Methylenebis(2,6-dichloropyridine). While research exists on the crystal structures of similarly substituted methylene-bridged aromatic compounds, such as 4,4'-methylenebis(3-chloro-2,6-diethylaniline), these studies focus on the supramolecular features of the organic molecules themselves, including hydrogen bonding and π-π interactions, rather than their coordination with metal ions. nih.govresearchgate.net The structural analysis of these related compounds reveals how substituents influence molecular packing and intermolecular interactions, which are foundational concepts in supramolecular chemistry. nih.govresearchgate.net However, without specific crystallographic studies on the target compound's metal complexes, a detailed discussion of its metal-ligand frameworks remains speculative.

Spectroscopic Probes for Complex Formation and Stability

Detailed spectroscopic studies specifically probing the formation and stability of metal complexes with 3,3'-Methylenebis(2,6-dichloropyridine) are not readily found in the current body of scientific literature. Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy are fundamental tools for characterizing coordination compounds. nih.govstjohns.edu For instance, changes in the electronic absorption spectra or shifts in proton and carbon NMR signals upon the addition of a metal ion can provide evidence of complex formation and offer insights into the ligand's binding mode and the stability of the resulting complex. However, in the absence of such studies for 3,3'-Methylenebis(2,6-dichloropyridine), a quantitative or even qualitative assessment of its complex formation and stability with various metal ions cannot be provided at this time.

Exploration of Functional Properties within Coordination Networks

Magneto-Structural Correlations in Paramagnetic Complexes

There is no available research on the magneto-structural correlations of paramagnetic complexes specifically incorporating the 3,3'-Methylenebis(2,6-dichloropyridine) ligand. The study of magnetic properties in coordination compounds is a significant area of research, where the magnetic behavior of a complex is correlated with its geometric and electronic structure. nih.gov Such investigations typically involve techniques like magnetic susceptibility measurements to understand the interactions between paramagnetic metal centers within a coordination network. The nature of the ligand plays a crucial role in mediating these magnetic interactions. Without synthesized and characterized paramagnetic complexes of 3,3'-Methylenebis(2,6-dichloropyridine), any discussion on their potential magnetic properties would be entirely theoretical.

Self-Assembly Processes Towards Supramolecular Materials

Information regarding the self-assembly processes of 3,3'-Methylenebis(2,6-dichloropyridine) towards the formation of supramolecular materials is not documented in the available literature. Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The design of ligands is critical in directing the self-assembly of coordination networks to create materials with specific topologies and functions. While studies on other pyridine-containing ligands demonstrate their utility in constructing diverse supramolecular architectures, the specific role of 3,3'-Methylenebis(2,6-dichloropyridine) in such processes has yet to be explored and reported. mdpi.com

Research Applications in Advanced Materials Science and Catalysis

Utilization as a Building Block in Polymeric Materials

The bifunctional nature of 3,3'-Methylenebis(2,6-dichloropyridine) makes it a candidate for incorporation into polymeric structures.

Incorporation into Polymer Chains as a Monomer or Cross-linking Agent

Theoretically, this compound could be used as a monomer in polymerization reactions. For instance, the chlorine atoms could potentially be substituted in nucleophilic aromatic substitution reactions to link the units together, forming a polymer chain. Alternatively, if functionalized with reactive groups at other positions, it could participate in condensation or addition polymerization.

As a cross-linking agent, it could be introduced into a pre-existing polymer to create connections between polymer chains. nsf.govthermofisher.com This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The rigid structure of the bis(dichloropyridine) unit would likely impart significant rigidity to the cross-linked polymer network.

Design and Synthesis of Functional Polymers Exhibiting Specific Properties

Incorporating 3,3'-Methylenebis(2,6-dichloropyridine) into a polymer backbone could lead to materials with specific functionalities. rsc.org The pyridine (B92270) nitrogen atoms can act as ligands, enabling the polymer to coordinate with metal ions. This could be useful for applications such as catalysis, separation, or the creation of conductive materials. The high chlorine content would also be expected to enhance the flame retardancy of the resulting polymer.

Table 1: Potential Properties of Polymers Incorporating 3,3'-Methylenebis(2,6-dichloropyridine)

PropertyPotential Influence of 3,3'-Methylenebis(2,6-dichloropyridine)
Thermal Stability The rigid aromatic structure may increase the decomposition temperature.
Mechanical Strength Use as a cross-linker would likely increase stiffness and strength.
Flame Retardancy High chlorine content could contribute to self-extinguishing properties.
Metal Coordination Pyridine nitrogens can act as binding sites for metal ions.
Solubility The rigid and halogenated structure might decrease solubility in common solvents.

Development of Functional Organic and Hybrid Materials

Beyond traditional polymers, this compound could be a component in more complex material architectures.

Application in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

While no specific MOFs or COFs based on 3,3'-Methylenebis(2,6-dichloropyridine) are prominently documented, its structure is suitable for such applications. mdpi.comresearchgate.net In MOFs, the pyridine nitrogen atoms could coordinate to metal centers, acting as a ditopic linker to build up a porous framework. In COFs, the compound would need to be functionalized with reactive groups (e.g., boronic acids, amines) that can form covalent bonds to create a porous, crystalline network. The properties of the resulting framework, such as pore size and chemical environment, would be dictated by the geometry of the linker.

Surface Modification and Coating Applications for Enhanced Material Performance

Molecules with structures similar to 3,3'-Methylenebis(2,6-dichloropyridine) can be used to modify surfaces. angst-pfister.comgoogle.commdpi.com It could potentially be deposited on a surface to alter its properties, such as hydrophobicity, corrosion resistance, or adhesion. The polar pyridine groups and the nonpolar chlorinated aromatic rings would create a surface with unique wetting characteristics. Furthermore, coatings containing this compound might offer enhanced thermal or chemical resistance.

Exploration of Catalytic Activities

The presence of nitrogen and chlorine atoms suggests potential catalytic applications for 3,3'-Methylenebis(2,6-dichloropyridine) or its derivatives. The pyridine units can act as basic sites or as ligands for catalytically active metal centers. mdpi.com For example, complexes of this ligand with transition metals could be investigated as catalysts for various organic transformations, such as cross-coupling reactions, oxidations, or polymerizations. researchgate.netresearchgate.netgoogle.com The electronic properties of the pyridine rings, influenced by the electron-withdrawing chlorine atoms, would play a crucial role in tuning the activity and selectivity of such a catalyst.

Potential Role as a Ligand in Transition Metal Catalysis

While direct experimental studies on the coordination of 3,3'-Methylenebis(2,6-dichloropyridine) with transition metals are not extensively documented in peer-reviewed literature, its molecular architecture provides a basis for assessing its potential role as a ligand. Structurally, the molecule features two pyridine nitrogen atoms, positioning it as a potential bidentate N,N'-chelating ligand. The methylene (B1212753) bridge links the two dichloropyridine units, allowing them to coordinate to a single metal center, which could form a seven-membered metallacycle. Methylene-bridged bis-ligands are of significant interest in catalysis as their geometry and flexibility can be tailored to influence the catalytic activity of the metal center.

However, the practical application of 3,3'-Methylenebis(2,6-dichloropyridine) as a ligand is likely constrained by two major factors: steric hindrance and electronic effects.

Steric Hindrance: The presence of chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) on each pyridine ring creates significant steric bulk around the nitrogen donor atoms. This steric encumbrance can impede the approach and coordination of the ligand to a metal center. Such steric pressure is a known challenge in the coordination chemistry of 2,6-disubstituted pyridines.

Electronic Effects: Chlorine is a strongly electronegative and electron-withdrawing atom. The presence of two such atoms on each pyridine ring substantially decreases the electron density on the nitrogen atoms. This reduction in Lewis basicity weakens the ability of the pyridine nitrogens to donate their lone pair of electrons to a metal cation, potentially leading to weak or unstable metal-ligand bonds.

These combined steric and electronic properties suggest that 3,3'-Methylenebis(2,6-dichloropyridine) would be a weak, sterically demanding ligand. While these characteristics are often detrimental, "encumbering" ligands can sometimes promote specific catalytic activities by preventing catalyst deactivation pathways or enforcing a desirable coordination geometry. For example, in palladium-catalyzed cross-coupling reactions, sterically hindered ligands have been shown to influence selectivity. reddit.com Nevertheless, without specific experimental data, its role remains theoretical.

Table 1: Predicted Coordination Properties of 3,3'-Methylenebis(2,6-dichloropyridine)
PropertyPredicted CharacteristicRationale
Ligand TypeBidentate, N,N'-DonorContains two pyridine nitrogen atoms available for coordination.
Potential Coordination ModeChelatingThe methylene bridge allows for potential coordination to a single metal center.
Key Steric FeatureHighly HinderedChlorine atoms at the 2- and 6-positions obstruct the nitrogen donor sites.
Key Electronic FeaturePoor Electron DonorElectron-withdrawing chlorine atoms reduce the Lewis basicity of the pyridine nitrogens.

Investigation of Organocatalytic Properties of the Dichloropyridine Framework

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are well-known Lewis base organocatalysts. For instance, 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for acylation reactions, where the nucleophilicity of the pyridine nitrogen is crucial for the catalytic cycle. wikipedia.org

The organocatalytic potential of the 2,6-dichloropyridine (B45657) framework, which is the core of 3,3'-Methylenebis(2,6-dichloropyridine), is severely diminished by the electronic effects of the chlorine substituents. The basicity of a pyridine derivative, often quantified by the pKa of its conjugate acid, is a strong indicator of its ability to function as a nucleophilic or base catalyst.

The two chlorine atoms on the 2,6-dichloropyridine ring are powerfully electron-withdrawing. This inductive effect drastically reduces the electron density on the nitrogen atom's lone pair, making it significantly less basic and less nucleophilic than unsubstituted pyridine or electron-rich derivatives like DMAP. The pKa of the conjugate acid of 2,6-dichloropyridine is -2.86, which is approximately 8 orders of magnitude less basic than pyridine (pKa ≈ 5.25). chegg.com

This extremely low basicity means that the nitrogen atom in the 2,6-dichloropyridine framework is a very poor proton acceptor and a weak nucleophile. Consequently, it is unable to effectively activate substrates in typical organocatalytic cycles that rely on Lewis base activity. Research into pyridine-based organocatalysts has consistently focused on increasing the electron density of the nitrogen atom, whereas the 2,6-dichloropyridine framework represents the opposite electronic profile. Therefore, this framework is not considered a viable candidate for conventional Lewis base organocatalysis.

Table 2: Comparison of Basicity for Pyridine Derivatives
CompoundRelevant SubstituentspKa of Conjugate AcidImplication for Organocatalysis
4-Dimethylaminopyridine (DMAP)-N(CH₃)₂ (Strongly electron-donating)9.2 - 9.6 wikipedia.orgyoutube.comExcellent nucleophilic catalyst.
PyridineNone~5.25 chegg.comModerate nucleophilic catalyst.
2,6-Dichloropyridine-Cl (Strongly electron-withdrawing)-2.86Extremely poor nucleophilic/base catalyst.

Environmental Fate and Biotransformation Studies

Biodegradation Pathways and Mechanisms of N-Heterocyclic Compounds

The biodegradation of N-heterocyclic aromatic compounds is a key process governing their environmental persistence. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. The degradation pathways are highly dependent on the environmental conditions, particularly the availability of oxygen.

Identification of Aerobic and Anaerobic Degradation Routes

Aerobic Degradation: Under aerobic conditions, the biodegradation of aromatic compounds is typically initiated by oxygenase enzymes. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. researchgate.net For pyridine (B92270) and its derivatives, aerobic degradation often commences with the hydroxylation of the pyridine ring. researchgate.net This initial step is crucial as it destabilizes the aromatic system, making it more susceptible to further enzymatic attack. Following hydroxylation, the ring is cleaved, and the resulting aliphatic intermediates are channeled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. While specific pathways for 3,3'-Methylenebis(2,6-dichloropyridine) are not documented, it is plausible that aerobic degradation would proceed through a similar hydroxylation-initiated ring cleavage mechanism for each of the dichloropyridine rings.

Anaerobic Degradation: In the absence of oxygen, alternative electron acceptors such as nitrate, sulfate, or carbonate are utilized by microorganisms for the degradation of aromatic compounds. Anaerobic degradation pathways are generally slower and less common for highly chlorinated compounds. The initial activation of the aromatic ring under anaerobic conditions often involves carboxylation, hydroxylation (with water as the oxygen source), or reduction. For halogenated aromatic compounds, reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, can be a critical initial step. This process reduces the toxicity of the compound and can facilitate subsequent ring cleavage. The methylene (B1212753) bridge in 3,3'-Methylenebis(2,6-dichloropyridine) might also be a target for enzymatic cleavage under both aerobic and anaerobic conditions.

A comparative overview of aerobic and anaerobic degradation characteristics for related compounds is presented in Table 1.

Table 1: Comparison of Aerobic and Anaerobic Biodegradation Characteristics for N-Heterocyclic Aromatic Compounds

Feature Aerobic Degradation Anaerobic Degradation
Primary Electron Acceptor Oxygen Nitrate, Sulfate, Carbonate
Initial Ring Attack Hydroxylation by oxygenases Carboxylation, hydroxylation, reduction
Key Initial Reactions Ring hydroxylation, ring cleavage Reductive dehalogenation, ring reduction
Degradation Rate Generally faster Generally slower
Common Intermediates Dihydroxylated pyridines, ring cleavage products Reduced pyridine derivatives, dehalogenated intermediates
End Products Carbon dioxide, water, mineral salts Methane, carbon dioxide, mineral salts

Enzymatic Biotransformation Processes and Metabolite Identification

The biotransformation of xenobiotic compounds is mediated by a variety of enzymes. For chlorinated pyridines, key enzymatic processes would likely include dehalogenation and ring hydroxylation.

Dehalogenation: The removal of chlorine atoms from the pyridine ring is a critical step in the detoxification and degradation of 2,6-dichloropyridine (B45657) moieties. This can occur through two primary mechanisms:

Oxidative Dehalogenation: This process, occurring under aerobic conditions, involves the replacement of a chlorine atom with a hydroxyl group, often catalyzed by monooxygenase enzymes.

Reductive Dehalogenation: Under anaerobic conditions, chlorine atoms can be removed and replaced with hydrogen atoms. This is an important initial step in the degradation of many chlorinated aromatic pollutants.

Ring Hydroxylation: As mentioned, monooxygenase and dioxygenase enzymes play a pivotal role in aerobic degradation by introducing hydroxyl groups onto the aromatic ring. This increases the water solubility of the compound and facilitates further enzymatic reactions.

Metabolite Identification: The identification of metabolic intermediates is essential for elucidating biodegradation pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate and identify metabolites from environmental or laboratory samples. For 3,3'-Methylenebis(2,6-dichloropyridine), potential metabolites could include hydroxylated and partially or fully dehalogenated derivatives of the parent compound, as well as products resulting from the cleavage of the methylene bridge.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Persistence

QSAR models are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov These models are valuable tools for predicting the environmental fate of chemicals for which limited experimental data are available.

Predictive Models for Biodegradability of Chlorinated Pyridines

Predictive models for the biodegradability of chlorinated pyridines would aim to establish a correlation between the molecular structure of these compounds and their susceptibility to microbial degradation. The number and position of chlorine substituents on the pyridine ring are known to significantly influence biodegradability. researchgate.net Generally, an increase in the number of chlorine atoms tends to decrease the rate of biodegradation. The position of the chlorine atoms also plays a role, as it affects the electronic properties of the pyridine ring and its accessibility to enzymatic attack. A hypothetical QSAR model for the biodegradability of chlorinated pyridines might take the form of a regression equation, where the rate of biodegradation is a function of various molecular descriptors.

Derivation of Molecular Descriptors Correlated with Environmental Fate

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. For predicting the environmental fate of a compound like 3,3'-Methylenebis(2,6-dichloropyridine), a range of descriptors would be relevant. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching indices and connectivity indices.

Geometric Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure.

For chlorinated pyridines, descriptors that quantify the steric and electronic effects of the chlorine substituents would be particularly important in predicting their environmental persistence. Table 2 provides examples of molecular descriptors that could be used in QSAR models for environmental fate prediction.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Environmental Fate

Descriptor Class Example Descriptor Relevance to Environmental Fate
Topological Wiener Index Relates to molecular size and branching, affecting transport properties.
Geometric Molecular Surface Area Influences interactions with biological membranes and soil organic matter.
Electronic LUMO Energy Indicates susceptibility to nucleophilic attack, relevant to degradation. nih.gov
Physicochemical log Kow Predicts partitioning between water and organic phases (e.g., soil, lipids).
Constitutional Molecular Weight A fundamental property influencing transport and diffusion.
Quantum Chemical Partial Atomic Charges Can indicate sites of potential enzymatic attack.

Theoretical Assessment of Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical are governed by its physicochemical properties and the characteristics of the environment. A theoretical assessment for 3,3'-Methylenebis(2,6-dichloropyridine) can be made by considering its likely properties based on its structure.

Due to the presence of two dichloropyridine rings, the molecule is expected to be relatively large and have a significant molecular weight. The chlorine atoms will increase its hydrophobicity, leading to a high octanol-water partition coefficient (log Kow). A high log Kow value suggests a strong tendency to partition from water into organic phases. Consequently, if released into the environment, 3,3'-Methylenebis(2,6-dichloropyridine) is likely to adsorb strongly to soil organic matter and sediments, which would limit its mobility in aqueous systems. nih.gov Its low expected water solubility would further reduce its transport in water.

The potential for volatilization from water to the atmosphere is determined by the Henry's Law constant. While specific data is unavailable, for a compound of this size and structure, the vapor pressure is expected to be low, suggesting that volatilization is not a major environmental transport pathway. Halogenated organic compounds are known for their persistence in the environment. nih.gov

The expected environmental distribution based on these theoretical considerations is summarized in Table 3.

Table 3: Theoretical Environmental Distribution and Mobility of 3,3'-Methylenebis(2,6-dichloropyridine)

Environmental Compartment Expected Partitioning and Mobility Rationale
Soil and Sediment High partitioning, low mobility High log Kow due to chlorinated aromatic structure leads to strong adsorption to organic matter.
Water Low concentration in the aqueous phase Low water solubility and high adsorption to solids.
Air Low potential for atmospheric transport Low expected vapor pressure and Henry's Law constant.
Biota Potential for bioaccumulation High lipophilicity (high log Kow) suggests it may accumulate in fatty tissues of organisms.

Modeling of Environmental Release Rates and Compartmental Distribution

There is currently no available information from modeling studies to detail the potential release rates of 3,3'-Methylenebis(2,6-dichloropyridine) into various environmental compartments such as air, water, and soil. Without data on its production volume, usage patterns, or disposal, it is not possible to construct a modeled estimation of its environmental release.

Similarly, data on the compartmental distribution of this compound is not available. Such an analysis would require knowledge of its physicochemical properties, which are not sufficiently characterized in the context of environmental fate modeling.

Simulation of Transport and Partitioning in Environmental Media

No simulation studies have been identified that describe the transport and partitioning of 3,3'-Methylenebis(2,6-dichloropyridine) in environmental media. Understanding the movement and partitioning behavior of a chemical between different environmental compartments (e.g., water to sediment, soil to air) is fundamental to assessing its potential for exposure and persistence. However, without the relevant experimental data on properties such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility, credible simulations of its environmental transport and partitioning cannot be performed.

Conclusion and Future Academic Research Perspectives

Synthesis of Current Academic Understanding of 3,3'-Methylenebis(2,6-dichloropyridine)

The current academic understanding of 3,3'-Methylenebis(2,6-dichloropyridine) is exceptionally limited, as no dedicated studies on its synthesis, characterization, or reactivity appear to have been published. The scientific literature provides insights into the synthesis of the parent heterocycle, 2,6-dichloropyridine (B45657), and various other substituted bis(pyridyl)methane derivatives. This body of work on related compounds allows for informed speculation on potential synthetic routes and properties, but it does not constitute a direct academic understanding of the target molecule itself.

Identification of Unexplored Research Avenues and Emerging Concepts

The complete lack of data on 3,3'-Methylenebis(2,6-dichloropyridine) signifies that the entire field of its chemistry is an unexplored research avenue. Foundational research is required to simply synthesize and characterize the molecule. Following a successful synthesis, a multitude of research directions could be pursued:

Coordination Chemistry: The two pyridine (B92270) nitrogen atoms could act as coordination sites for metal ions, potentially forming interesting coordination polymers or discrete metal complexes. The steric and electronic effects of the chlorine substituents would likely influence the coordination geometry and the properties of the resulting metal complexes.

Catalysis: Bis(pyridyl)methane ligands have been explored in catalysis. Investigating the potential of 3,3'-Methylenebis(2,6-dichloropyridine) and its metal complexes as catalysts in various organic transformations would be a novel area of study.

Materials Science: The rigid structure and potential for intermolecular interactions (such as halogen bonding) could make this compound a building block for new organic materials with interesting solid-state properties.

Biological Activity: The presence of the dichloropyridyl moiety, a feature in some biologically active compounds, suggests that 3,3'-Methylenebis(2,6-dichloropyridine) could be screened for potential pharmaceutical or agrochemical applications.

Broader Implications for Fundamental and Applied Chemical Sciences

Should research into 3,3'-Methylenebis(2,6-dichloropyridine) be undertaken, it could have several broader implications. From a fundamental perspective, it would contribute to the understanding of structure-property relationships in bis(pyridyl)methane systems, particularly the influence of the specific substitution pattern of chlorine atoms. The successful synthesis would provide a new scaffold for ligand design in coordination chemistry and catalysis.

In applied chemical sciences, the discovery of any unique catalytic, material, or biological properties could open up new avenues for the development of functional molecules. The exploration of this currently unknown chemical entity underscores the vastness of chemical space and the potential for new discoveries even within seemingly simple molecular architectures. The journey from its first synthesis to the potential realization of its applications represents a microcosm of the scientific process of inquiry, discovery, and innovation.

Q & A

Q. What are the most efficient synthetic routes for 3,3'-methylenebis(2,6-dichloropyridine), and how do reaction conditions influence purity and yield?

The liquid-phase photochlorination method is a high-selectivity route for synthesizing 2,6-dichloropyridine derivatives. This method achieves ≥99.0% purity by optimizing solvent reuse and reaction parameters (e.g., light intensity, temperature, and chlorine flow rate). Key steps include:

  • Solvent selection : Polar aprotic solvents enhance reaction homogeneity.
  • Photocatalyst tuning : Dichlorobis(triphenylphosphine)palladium(II)-copper(I) iodide improves coupling efficiency in bis(halopyridyl)acetylene intermediates .
  • Post-reaction purification : Column chromatography or recrystallization removes unreacted starting materials.

Q. Table 1: Comparison of Synthesis Methods

MethodPurity (%)Yield (%)Key AdvantageLimitation
Photochlorination≥99.085–90High selectivity, low pollutionRequires UV light source
Catalytic coupling95–9870–80Scalable for intermediatesSensitive to oxygen/moisture

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be optimized for structural characterization of 3,3'-methylenebis(2,6-dichloropyridine)?

  • NMR : Use deuterated methanol or DMSO-d6 to resolve aromatic proton signals. The methylene bridge (–CH2–) appears as a singlet at ~4.5 ppm, while pyridyl protons split into distinct doublets (δ 7.2–8.1 ppm) due to chlorine’s electronegativity .
  • MS : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H]+ at m/z 327. Fragmentation patterns confirm chlorine loss (e.g., m/z 292 for [M–Cl]+).

Advanced Research Questions

Q. How do catalytic modifications (e.g., Ba-doped Pd/C) influence hydrodechlorination pathways of 2,6-dichloropyridine derivatives?

Barium-modified Pd/C catalysts enhance hydrodechlorination efficiency by:

  • Electronic effects : Ba doping increases Pd’s electron density, favoring H2 dissociation and in-situ hydrogen atom transfer.
  • Steric control : BaO layers on Pd surfaces reduce catalyst poisoning by blocking adsorption of bulky byproducts.
  • Reaction mechanism : Sequential dechlorination occurs via orthometa selectivity under mild conditions (50–80°C, 1–3 bar H2) .

Q. Table 2: Catalytic Performance of Pd/Ba/C vs. Pure Pd/C

CatalystConversion (%)Selectivity (Pyridine)TOF (h⁻¹)
Pd/C7265120
Pd/Ba/C9488210

Q. What mechanistic insights explain the dual HAT/photoredox catalytic behavior of 2,6-dichloropyridine N-oxide in C–H functionalization?

2,6-Dichloropyridine N-oxide acts as a hydrogen atom transfer (HAT) catalyst under photoredox conditions:

  • Oxidation cycle : The excited photocatalyst (e.g., Mes-Acr+*) oxidizes the N-oxide to a cation radical, which abstracts hydrogen from C(sp³)–H bonds .
  • Radical propagation : The alkyl radical adds to electrophilic partners (e.g., benzalmalononitrile), forming C–C bonds.
  • Base regeneration : Deprotonation of the protonated N-oxide by a carbanion intermediate resets the catalytic cycle.

Q. Key evidence :

  • Stern–Volmer quenching confirms N-oxide’s role as the sole quencher (Ksv = 53.19) .
  • ESI-MS detects TEMPO-trapped radicals, validating the radical chain mechanism.

Q. How do steric and electronic factors affect the coordination chemistry of 3,3'-methylenebis(2,6-dichloropyridine) with transition metals?

Failed ligand-complexation experiments with Mn(II), Cu(I), and Pd(II) reveal:

  • Steric hindrance : Bulky 2,6-dichloropyridyl groups block metal-ligand orbital overlap, preventing stable chelate formation .
  • Electronic mismatch : Chlorine’s electron-withdrawing effect reduces pyridyl nitrogen’s basicity, disfavoring metal coordination.

Q. Mitigation strategies :

  • Use smaller metals (e.g., Zn(II)) or introduce electron-donating substituents (e.g., –NH2) to enhance ligand basicity.

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic activity of Pd/Ba/C in hydrodechlorination?

Discrepancies arise from:

  • Ba doping levels : Optimal activity occurs at 2–3 wt% Ba; higher loadings (>5 wt%) block Pd active sites, reducing TOF .
  • Substrate concentration : Excess 2,6-dichloropyridine (>0.1 M) saturates catalyst surfaces, favoring incomplete dechlorination.

Resolution : Standardize testing protocols (e.g., 0.05 M substrate, 2.5 wt% Ba) for cross-study comparability.

Q. Safety and Handling

Q. What precautions are critical when handling 2,6-dichloropyridine N-oxide derivatives in photoredox reactions?

  • Light sensitivity : Store in amber vials to prevent unintended photoactivation.
  • Radical inhibitors : Include TEMPO (1 mol%) to quench runaway radical chains .
  • Ventilation : Use fume hoods due to potential HCl gas release during degradation.

Q. Future Research Directions

  • Computational modeling : DFT studies to map HAT energetics in N-oxide-mediated reactions.
  • Green chemistry : Develop solvent-free photochlorination protocols using immobilized catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.